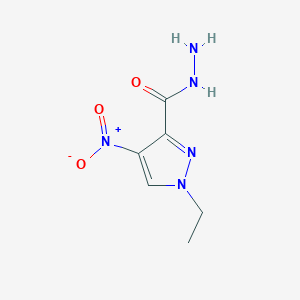

1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide

Description

Chemical Context of Pyrazole Derivatives in Heterocyclic Chemistry

Pyrazole derivatives occupy a central position in heterocyclic chemistry as five-membered aromatic compounds containing two adjacent nitrogen atoms within their ring structure. These compounds belong to the azole family and are characterized by their unique electronic properties resulting from the presence of both pyrrole-type and pyridine-type nitrogen atoms. The fundamental pyrazole structure consists of three carbon atoms and two nitrogen atoms arranged in a five-membered ring with the molecular formula C₃H₄N₂, establishing it as a weak base with a pKb value of 11.5.

The heterocyclic nature of pyrazoles contributes significantly to their versatility in pharmaceutical applications. Research has established that pyrazole derivatives demonstrate broad spectrum biological activities including analgesic, anti-viral, anti-histaminic, anti-microbial, anti-tumor, insecticidal, fungicidal, anti-depressant, antipyretic, anti-inflammatory, angiotensin converting enzyme inhibitory, and estrogen receptor ligand activity. The electronic configuration of pyrazoles allows for diverse substitution patterns, with electrophilic substitution reactions occurring preferentially at position 4 and nucleophilic attacks at positions 3 and 5.

The pharmaceutical industry has recognized the importance of pyrazole scaffolds, as evidenced by the presence of pyrazole rings in numerous marketed drugs. Notable examples include celecoxib, a potent anti-inflammatory agent, lonazolac, mepirizole, rimonabant, and fipronil. The commercial success of these compounds has validated the therapeutic potential of pyrazole-based drug development and has stimulated continued research into novel pyrazole derivatives.

Contemporary research in pyrazole chemistry has focused on developing synthetic methodologies that allow for precise control over substitution patterns and functional group incorporation. The synthetic approaches include cyclocondensation reactions of hydrazine derivatives with carbonyl systems, dipolar cycloadditions, and multicomponent reactions. These methodological advances have enabled the preparation of increasingly complex pyrazole derivatives with tailored biological activities and improved pharmacological profiles.

Structural and Functional Significance of Nitro and Carbohydrazide Substituents

The structural complexity of this compound arises from the strategic placement of multiple functional groups that each contribute distinct chemical and biological properties to the overall molecular framework. The nitro group positioned at the 4-carbon of the pyrazole ring serves as a powerful electron-withdrawing substituent that significantly influences the electronic distribution throughout the molecule. This electron-withdrawing effect enhances the electrophilicity of the pyrazole ring and can facilitate nucleophilic substitution reactions at adjacent positions.

Research has demonstrated that nitro-substituted pyrazoles exhibit enhanced biological activities compared to their non-nitrated counterparts. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against various pathological organisms. Furthermore, nitro groups are known to participate in redox reactions within biological systems, potentially contributing to antimicrobial and anticancer activities through the generation of reactive nitrogen species.

The carbohydrazide moiety at the 3-position represents another critical structural feature that significantly impacts the compound's reactivity and biological profile. Carbohydrazide groups possess two reactive nitrogen-hydrogen bonds that can participate in hydrogen bonding interactions with biological macromolecules, potentially influencing enzyme binding and receptor interactions. Research has shown that pyrazole carbohydrazide derivatives demonstrate promising biological activities, with the hydrazide functionality serving as a pharmacophore for antimicrobial and anticancer activities.

The ethyl substituent at the 1-nitrogen position provides additional steric bulk and influences the compound's solubility characteristics and membrane permeability. This alkyl substitution can modulate the compound's pharmacokinetic properties, including absorption, distribution, and metabolism. The combination of these three distinct functional groups creates a molecule with multiple sites for potential biological interactions and diverse reactivity patterns.

| Functional Group | Position | Key Properties | Biological Significance |

|---|---|---|---|

| Nitro (-NO₂) | C-4 | Electron-withdrawing, redox-active | Antimicrobial, anticancer activity |

| Carbohydrazide (-CONHNH₂) | C-3 | Hydrogen bond donor/acceptor | Enzyme binding, receptor interactions |

| Ethyl (-C₂H₅) | N-1 | Lipophilic, steric bulk | Membrane permeability, pharmacokinetics |

Historical Development and Research Milestones

The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883. This foundational nomenclature established the framework for subsequent research into pyrazole derivatives and their applications. The early synthetic methodology was further advanced by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane.

The evolution of pyrazole carbohydrazide chemistry represents a more recent development within the broader field of heterocyclic chemistry. Research published in 2013 documented comprehensive synthetic approaches for pyrazole carbohydrazide derivatives, with studies demonstrating yields ranging from 62% to 88% for various substituted analogs. These investigations established fundamental synthetic protocols that enabled the preparation of diverse carbohydrazide-substituted pyrazoles with varying biological activities.

Contemporary research milestones in nitro-pyrazole chemistry have focused on developing efficient nitration methodologies and understanding the biological implications of nitro substitution. Studies have shown that nitration reactions can be performed using various nitrating agents including nitric acid, acetyl nitrate, and dinitrogen tetroxide, with reaction conditions significantly influencing regioselectivity and yield. Research published in 2020 highlighted advances in the synthesis of nitrated pyrazoles for energetic material applications, demonstrating the versatility of nitro-pyrazole chemistry beyond pharmaceutical applications.

The specific compound this compound represents a convergence of these historical developments, incorporating multiple functional groups that have been independently studied and validated for their biological and chemical significance. Recent analytical characterization techniques have enabled detailed structural confirmation through nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, providing comprehensive understanding of the compound's molecular properties.

| Research Period | Key Developments | Significant Contributions |

|---|---|---|

| 1880s-1900s | Pyrazole nomenclature and basic synthesis | Knorr and Pechmann methodologies |

| 2000-2010 | Pharmaceutical applications expansion | Commercial drug development |

| 2010-2020 | Advanced synthetic methodologies | Regioselective synthesis, biological screening |

| 2020-Present | Specialized functional group incorporation | Multi-substituted pyrazole derivatives |

The research trajectory demonstrates a clear evolution from fundamental synthetic chemistry toward increasingly sophisticated applications in medicinal chemistry and materials science. Current investigations continue to explore the therapeutic potential of compounds like this compound, with particular emphasis on structure-activity relationships and mechanism of action studies. The historical context reveals that this compound represents the culmination of over a century of pyrazole chemistry research, incorporating lessons learned from systematic studies of individual functional groups and their contributions to biological activity.

Properties

IUPAC Name |

1-ethyl-4-nitropyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c1-2-10-3-4(11(13)14)5(9-10)6(12)8-7/h3H,2,7H2,1H3,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIARCRRZCGUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205599 | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001755-77-6 | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001755-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Key Intermediates

The synthesis typically begins with 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid or its ester derivatives. The key intermediate is the ethyl ester of the pyrazole carboxylic acid, which is then converted into the carbohydrazide.

Esterification

- Reaction: The pyrazole-3-carboxylic acid is reacted with ethanol under acidic conditions to form the corresponding ethyl ester.

- Conditions: Acidic catalyst (e.g., sulfuric acid), reflux in ethanol.

- Purpose: Activation of the carboxylic acid for subsequent hydrazide formation.

Hydrazide Formation

Nitration (if starting from non-nitrated pyrazole)

- Reaction: Introduction of the nitro group at the 4-position using nitrating agents such as nitric acid or acetyl nitrate.

- Conditions: Controlled low temperature (0–5°C) to avoid over-nitration.

- Note: In many cases, nitration is performed prior to esterification and hydrazide formation to ensure regioselectivity.

Industrial Scale Considerations

- Use of continuous flow reactors to improve heat and mass transfer.

- Application of green chemistry principles such as solvent recycling and waste minimization.

- Automation to enhance yield and reproducibility.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Pyrazole-3-carboxylic acid + EtOH + H2SO4 | Reflux (~78°C) | Ethanol | 70–80 | Acid catalysis essential |

| Hydrazide Formation | Ethyl ester + Hydrazine hydrate | Reflux (78–85°C) | Ethanol/MeOH | 65–75 | Reflux time 4–6 hours |

| Nitration | Pyrazole derivative + HNO3/Acetyl nitrate | 0–5°C | Acetic acid or mixed solvents | 60–75 | Temperature control critical |

Analytical Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR confirms the presence of ethyl group (triplet at ~1.3 ppm for CH3, quartet at ~4.2 ppm for CH2) and hydrazide NH protons.

- ^13C NMR identifies carbonyl carbon (~160–170 ppm) and aromatic carbons.

- Infrared (IR) Spectroscopy:

- Characteristic peaks include C=O stretch (~1650 cm^-1), N–H bending (~3300 cm^-1), and nitro group asymmetric and symmetric stretches (~1520 and ~1350 cm^-1).

- Mass Spectrometry (MS):

- Molecular ion peak at m/z 199.17 (M+H)+ confirms molecular weight.

- Melting Point:

- Typically around 288–290 °C for related pyrazole carbohydrazides, indicating purity.

Research Findings and Mechanistic Insights

- The hydrazide formation proceeds via nucleophilic attack of hydrazine on the ester carbonyl carbon, followed by elimination of ethanol.

- Nitration is electrophilic aromatic substitution, with regioselectivity favoring the 4-position on the pyrazole ring due to electronic effects.

- Solvent polarity and stoichiometry of reagents significantly influence yield and purity.

- Continuous flow synthesis has been reported to improve reaction control and reduce byproducts.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents | Typical Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|---|

| Esterification | Conversion of carboxylic acid to ethyl ester | Ethanol, H2SO4 (acid catalyst) | Reflux in ethanol (~78°C) | 70–80 | Essential for activating acid |

| Hydrazide Formation | Conversion of ester to carbohydrazide | Hydrazine hydrate | Reflux in ethanol/methanol | 65–75 | Requires careful temperature control |

| Nitration | Introduction of nitro group at C-4 | HNO3 or acetyl nitrate | 0–5°C, acidic medium | 60–75 | Temperature critical to avoid over-nitration |

| Purification | Isolation and recrystallization | Ethanol or suitable solvent | Cooling and filtration | — | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The carbohydrazide moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Alkylating agents (e.g., methyl iodide), arylating agents (e.g., phenylboronic acid).

Major Products Formed:

Oxidation: 1-Amino-4-nitro-1H-pyrazole-3-carbohydrazide.

Reduction: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Substitution: Various alkyl or aryl substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations :

- Nitro vs. Trifluoromethyl/Chloro Substituents : The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution or cyclization reactions. In contrast, trifluoromethyl (–CF₃) or chloro (–Cl) substituents (e.g., in and ) increase lipophilicity and may improve membrane permeability in bioactive compounds .

- Carbohydrazide vs. Carboxamide : The carbohydrazide group (–CONHNH₂) offers two reactive NH sites for condensation reactions, enabling diverse heterocycle formation (e.g., oxadiazoles, triazoles). Carboxamide derivatives (–CONH₂) are less reactive but more stable .

Key Observations :

- Higher yields (e.g., 85% in ) are achieved with hydrazine-mediated hydrazinolysis of ester precursors under reflux conditions.

- The target compound’s synthesis is inferred to follow similar pathways but lacks explicit documentation .

Spectroscopic and Analytical Data

Table 3: Spectral Signatures

Key Observations :

- The absence of spectral data for the target compound highlights gaps in published literature.

- Nitro-substituted analogs (e.g., ) show distinct C=N (1635 cm⁻¹) and C=O (1685 cm⁻¹) IR stretches, which are critical for confirming hydrazone formation .

Biological Activity

1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNO. Its structure includes a pyrazole ring with an ethyl group at the 1-position, a nitro group at the 4-position, and a carbohydrazide moiety at the 3-position. The synthesis typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol, followed by filtration and recrystallization to isolate the product .

The biological activity of this compound is primarily attributed to its unique structural features. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the carbohydrazide moiety can form hydrogen bonds with various biological macromolecules, influencing their function .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth . The mechanism behind its antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against multiple cancer cell lines. For instance, in vitro assays have shown that it can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting DNA damage .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cytotoxicity | Dose-dependent decrease in cell viability |

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on human prostate cancer cells (PC3), researchers found that treatment resulted in a significant reduction in cell viability (IC values around 40 μg/mL after 24 hours). The compound was more effective than some standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 25 μg/mL for S. aureus and 50 μg/mL for E. coli, indicating strong antibacterial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step pathways involving hydrazide formation from pyrazole esters, followed by nitration. Key steps include:

- Esterification : Reacting pyrazole carboxylic acids with ethanol under acidic conditions to form ethyl esters .

- Hydrazide Formation : Treating esters with hydrazine hydrate in refluxing ethanol to generate carbohydrazides .

- Nitration : Introducing nitro groups using nitric acid or acetyl nitrate at controlled temperatures (0–5°C) to avoid over-nitration .

- Yield Optimization : Solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios of nitrating agents significantly affect yields (reported 60–75% in ethanol) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., ethyl group δ ~1.3 ppm for CH, δ ~4.2 ppm for CH; nitro group deshields adjacent protons) .

- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm), N–H bend (~3300 cm for hydrazide), and NO symmetric/asymmetric stretches (~1520 and ~1350 cm) .

- Mass Spectrometry : High-resolution MS validates molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can reaction mechanisms for nitro-group introduction in pyrazole derivatives be elucidated to resolve contradictory kinetic data?

- Methodological Answer :

- Computational Studies : Use density functional theory (DFT) to model transition states and compare activation energies for nitration at different positions (e.g., C-4 vs. C-5) .

- Isotopic Labeling : Track nitro-group orientation using N-labeled reagents to distinguish between electrophilic and radical pathways .

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR to identify intermediates and rate-determining steps under varying temperatures .

Q. What strategies are employed to evaluate the biological activity of this compound, particularly in antimicrobial studies?

- Methodological Answer :

- In Vitro Assays : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution .

- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 1-methyl or 4-chloro derivatives) to identify critical functional groups .

- Mechanistic Probes : Assess nitroreductase activation via fluorescence-based assays to determine if bioactivity relies on nitro-group reduction .

Q. How can computational methods optimize the synthesis of this compound while minimizing byproducts?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to model nitration pathways and predict regioselectivity .

- Machine Learning : Train models on existing pyrazole nitration datasets to predict optimal solvent/catalyst combinations (e.g., acetic acid vs. sulfuric acid) .

- Green Chemistry Metrics : Calculate E-factors to compare waste generation across synthetic routes and prioritize atom-efficient methods .

Q. What experimental approaches address stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C and monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify hygroscopicity risks .

- Light Sensitivity : Expose to UV-Vis light and track nitro-group reduction using Raman spectroscopy .

Mechanistic and Application-Oriented Questions

Q. How do structural modifications (e.g., substituent effects) influence the pharmacokinetic properties of pyrazole carbohydrazides?

- Methodological Answer :

- LogP Measurements : Use shake-flask methods to assess lipophilicity changes with substituents (e.g., nitro vs. methyl groups) .

- CYP450 Metabolism Studies : Incubate with human liver microsomes to identify metabolic hotspots (e.g., nitro-to-amine reduction) .

- Plasma Protein Binding : Employ equilibrium dialysis to quantify binding affinity and correlate with bioavailability .

Q. What strategies resolve contradictions in spectral data interpretation for pyrazole derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in H NMR caused by aromatic protons or conformational isomerism .

- X-ray Crystallography : Validate solid-state structure and compare with solution-phase data to identify dynamic effects .

- DFT-NMR Chemical Shift Prediction : Cross-validate experimental shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) .

Q. How can green chemistry principles be integrated into the large-scale synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) to improve recyclability and reduce toxicity .

- Catalytic Nitration : Explore zeolite-based catalysts to reduce nitric acid usage and improve regioselectivity .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.